(S,R,S)-AHPC-C4-COOH: An In-Depth Technical Guide to a Key Building Block for Targeted Protein Degradation
(S,R,S)-AHPC-C4-COOH: An In-Depth Technical Guide to a Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to (S,R,S)-AHPC-C4-COOH
(S,R,S)-AHPC-C4-COOH is a cornerstone in the construction of VHL-recruiting PROTACs. Its design is a testament to the modular nature of these heterobifunctional molecules, which are engineered to hijack the cell's intrinsic ubiquitin-proteasome system (UPS) for the selective degradation of target proteins.
Chemical and Physical Properties:
| Property | Value |
| Synonyms | VH032-C4-COOH |
| Chemical Formula | C28H38N4O6S |
| Molecular Weight | 558.69 g/mol |
| CAS Number | 2172819-74-6 |
The (S,R,S)-AHPC moiety is a highly potent and well-characterized ligand for the VHL E3 ligase, a crucial component for the efficient formation of the ternary complex (POI-PROTAC-VHL) that precedes ubiquitination and degradation. The C4-COOH linker offers a strategic balance of length and flexibility, with the terminal carboxylic acid serving as a key reactive site for amide bond formation with an amine-functionalized "warhead" (the ligand for the POI).
Mechanism of Action: The PROTAC Catalytic Cycle
PROTACs synthesized using (S,R,S)-AHPC-C4-COOH operate through a catalytic mechanism, inducing the degradation of multiple target protein molecules. The process can be visualized as a cyclical pathway:
The cycle begins with the PROTAC molecule simultaneously binding to the POI and the VHL E3 ligase complex, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI into smaller peptides. The PROTAC molecule is subsequently released and can engage in another round of degradation.
Quantitative Data Presentation
While specific degradation data for a PROTAC synthesized with (S,R,S)-AHPC-C4-COOH is not prominently available, the following table presents illustrative data for a closely related (S,R,S)-AHPC-based PROTAC targeting BRD4. This data serves as a benchmark for the expected performance of potent degraders.
| PROTAC Name | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Hypothetical AHPC-Piperazine-BRD4 PROTAC | (S,R,S)-AHPC | Piperazine-containing | BRD4 | 22Rv1 | ~15 | >90 |
Data is illustrative and based on typical performance of potent BRD4 degraders.[1]
The key metrics for evaluating PROTAC efficacy are:
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DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
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Dmax: The maximum percentage of target protein degradation achievable.
Experimental Protocols
The synthesis and evaluation of PROTACs derived from (S,R,S)-AHPC-C4-COOH follow established methodologies in the field of targeted protein degradation.
PROTAC Synthesis via Amide Coupling
The terminal carboxylic acid of (S,R,S)-AHPC-C4-COOH is readily coupled to an amine-functionalized warhead using standard peptide coupling reagents.
Materials:
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(S,R,S)-AHPC-C4-COOH
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Amine-functionalized warhead (ligand for POI)
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Peptide coupling reagent (e.g., HATU, HBTU)
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Non-nucleophilic base (e.g., DIPEA)
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Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
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Dissolve (S,R,S)-AHPC-C4-COOH (1.0 eq) and the amine-functionalized warhead (1.0-1.2 eq) in the anhydrous solvent under an inert atmosphere.
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Add the coupling agent (1.2 eq) and the base (2-3 eq) to the stirred solution.
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Allow the reaction to proceed at room temperature for 4-24 hours, monitoring its progress by LC-MS.
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Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography or preparative HPLC.
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Characterize the final PROTAC by NMR and high-resolution mass spectrometry (HRMS).
Determination of DC50 and Dmax by Western Blot
This protocol quantifies the degradation of a target protein in cells treated with the synthesized PROTAC.
Materials:
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Cell line expressing the target protein
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Synthesized PROTAC
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Vehicle control (e.g., DMSO)
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Cell culture medium and supplements
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE and Western blotting equipment
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Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate and imaging system
Procedure:
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Cell Culture and Treatment: Seed the desired cell line in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
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Cell Lysis and Protein Quantification: Harvest the cells, wash with PBS, and lyse them in lysis buffer. Determine the protein concentration of each lysate using a BCA assay.
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Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
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Immunodetection: Block the membrane and incubate with primary antibodies against the target protein and a loading control. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
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Data Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic regression curve to determine the DC50 and Dmax values.[1]
Conclusion
(S,R,S)-AHPC-C4-COOH is a valuable and versatile chemical tool for the synthesis of VHL-recruiting PROTACs. Its pre-functionalized nature with a carboxylic acid linker allows for the streamlined conjugation to a wide variety of amine-containing target protein ligands. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to design, synthesize, and evaluate novel protein degraders. While the full potential of PROTACs derived from this specific linker continues to be explored, the robust and well-validated (S,R,S)-AHPC core ensures its continued relevance in the expanding field of targeted protein degradation.
